N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide is a complex organic compound that features a tetrazole ring fused with an adamantane structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-phenyl-1H-1,2,3,4-tetrazole and adamantane-1-carboxylic acid.
Reaction Steps: The carboxylic acid group of adamantane is activated, often using reagents like thionyl chloride, to form an acid chloride intermediate. This intermediate is then reacted with the tetrazole derivative under controlled conditions to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The adamantane ring can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the tetrazole ring to yield hydrazine derivatives.
Substitution: The phenyl group in the tetrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used in the presence of a catalyst.
Major Products Formed:
Oxidation: Adamantane-1-ol or adamantane-1-one.
Reduction: Adamantane-1-hydrazine.
Substitution: Bromo- or nitro-substituted phenyl derivatives.
Mechanism of Action
Target of Action
Tetrazoles, a key component of this compound, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles, which are part of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, which are part of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles are known to have a wide range of biological activities, which suggests that this compound could potentially have similar effects .
Action Environment
The stability and reactivity of tetrazoles, a key component of this compound, are known to be influenced by various factors such as temperature and the presence of other chemical substances .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: The compound's unique structure makes it valuable in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Tetrazole Derivatives: Other tetrazole derivatives with different substituents on the ring.
Adamantane Derivatives: Compounds with various functional groups attached to the adamantane core.
Uniqueness: The combination of the tetrazole ring and adamantane structure in this compound provides unique chemical and biological properties that are not found in other similar compounds. This makes it particularly valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-18(19-9-13-6-14(10-19)8-15(7-13)11-19)20-12-17-21-22-23-24(17)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOGJDDBEKGDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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